

# Application Notes and Protocols for Electrophysiological Recording with **Hm1a**

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Hm1a**

Cat. No.: **B1573952**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Hm1a** is a potent and selective peptide toxin isolated from the venom of the spider *Heriaeus mordredi*. It specifically targets the voltage-gated sodium channel Nav1.1, a key player in the excitability of certain neurons. These application notes provide detailed protocols for the use of **Hm1a** in electrophysiological studies to investigate its effects on ion channels and neuronal function.

**Mechanism of Action:** **Hm1a** selectively potentiates Nav1.1 channels.<sup>[1][2]</sup> It functions by inhibiting the gating movement of the domain IV (DIV) voltage sensor of the channel.<sup>[1][2]</sup> This action hinders both fast and slow inactivation, resulting in a persistent sodium current at depolarized potentials.<sup>[1][2]</sup> This modulation leads to increased neuronal excitability, and notably, can rescue hypoexcitable inhibitory interneurons in disease models such as Dravet syndrome.<sup>[1][2]</sup>

## Data Presentation: Quantitative Effects of **Hm1a**

The following tables summarize the quantitative data on the effects of **Hm1a** on various voltage-gated ion channels.

Table 1: Potency of **Hm1a** on Human Voltage-Gated Sodium (hNav) Channels

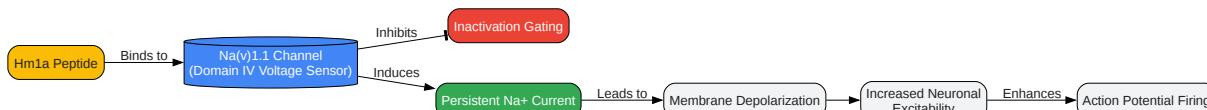
Channel Subtype	EC50 (nM)	Key Effect	Reference
hNav1.1	6.7 ± 0.1	Potentiation, delayed inactivation	[3]
hNav1.3	28.1 ± 0.1	Weak Potentiation	[3]
hNav1.2, 1.4-1.8	Not reported	No significant effect	

Table 2: Biophysical Effects of **Hm1a** on hNav1.1 Channels

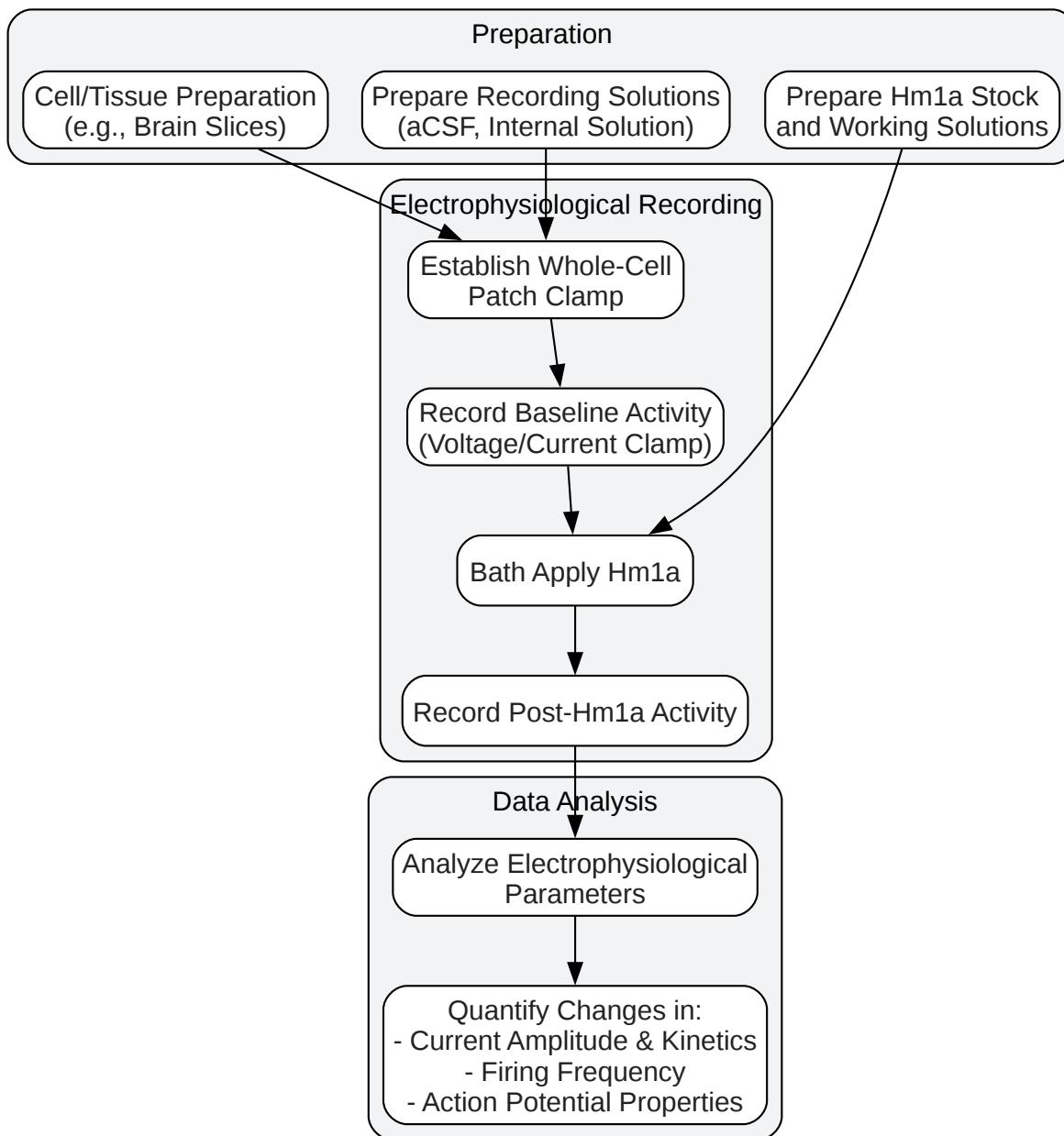
Parameter	Condition	Value	Reference
Time Constant of Fast Inactivation ( $\tau_{inact}$ fast)	Vehicle (at 0 mV)	0.31 ± 0.03 ms	[3]
50 nM Hm1a (at 0 mV)		0.75 ± 0.3 ms	[3]
Action Potential Firing	Dravet Syndrome Mouse Model (CA1 GABAergic neurons)	Reverses firing collapse	[3]

## Mandatory Visualizations

### Signaling Pathway of **Hm1a** Action

[Click to download full resolution via product page](#)Caption: Mechanism of **Hm1a** action on Nav1.1 channels.

# Experimental Workflow for Hm1a Electrophysiology



[Click to download full resolution via product page](#)

Caption: Workflow for **Hm1a** electrophysiological experiments.

## Experimental Protocols

### Protocol 1: Whole-Cell Patch-Clamp Recording from Neurons in Brain Slices

This protocol is adapted for studying the effects of **Hm1a** on neuronal activity in acute brain slices.

1. Brain Slice Preparation: a. Anesthetize the animal (e.g., mouse) in accordance with institutional guidelines. b. Perfusion transcardially with ice-cold, oxygenated (95% O<sub>2</sub> / 5% CO<sub>2</sub>) slicing solution. c. Rapidly dissect the brain and mount it for slicing on a vibratome. d. Prepare 250-350  $\mu$ m thick coronal or sagittal slices in ice-cold, oxygenated slicing solution. e. Transfer slices to a holding chamber with artificial cerebrospinal fluid (aCSF) at 32-34°C for 30 minutes, then maintain at room temperature for at least 1 hour before recording.

2. Solutions:

- Slicing Solution (example):
  - In mM: 92 NMDG, 2.5 KCl, 1.25 NaH<sub>2</sub>PO<sub>4</sub>, 30 NaHCO<sub>3</sub>, 20 HEPES, 25 glucose, 2 thiourea, 5 Na-ascorbate, 3 Na-pyruvate, 0.5 CaCl<sub>2</sub>, and 10 MgSO<sub>4</sub>. pH adjusted to 7.3-7.4 with HCl.
- Artificial Cerebrospinal Fluid (aCSF):[\[4\]](#)
  - In mM: 126 NaCl, 3 KCl, 2 MgSO<sub>4</sub>, 2 CaCl<sub>2</sub>, 1.25 NaH<sub>2</sub>PO<sub>4</sub>, 26.4 NaHCO<sub>3</sub>, and 10 glucose.[\[4\]](#) Continuously bubble with 95% O<sub>2</sub> / 5% CO<sub>2</sub>.
- Intracellular Solution (for current-clamp):[\[4\]](#)
  - In mM: 115 K-Gluconate, 4 NaCl, 40 HEPES, 2 ATP-Mg, 0.3 GTP-Na.[\[4\]](#) pH adjusted to 7.2 with KOH.
- Intracellular Solution (for voltage-clamp, isolates Na<sup>+</sup> currents):
  - In mM: 110 CsF, 20 CsCl, 10 NaF, 2 EGTA, 10 HEPES. pH adjusted to 7.35.[\[5\]](#)

3. **Hm1a** Preparation and Application: a. Prepare a stock solution of **Hm1a** (e.g., 100  $\mu$ M) in a suitable solvent (e.g., water with 0.1% BSA to prevent adhesion) and store at -20°C or -80°C. b. On the day of the experiment, dilute the stock solution to the final desired concentration (e.g., 10-100 nM) in aCSF. c. After obtaining a stable baseline recording, perfuse the slice with the **Hm1a**-containing aCSF at a constant rate (e.g., 2-3 mL/min).

4. Electrophysiological Recording: a. Transfer a brain slice to the recording chamber and perfuse with oxygenated aCSF. b. Visualize neurons using an upright microscope with DIC optics. c. Pull patch pipettes from borosilicate glass (3-7 M $\Omega$  resistance). d. Fill the pipette with the appropriate intracellular solution. e. Approach a neuron and form a giga-ohm seal (>1 G $\Omega$ ). f. Rupture the membrane to achieve whole-cell configuration.

#### 5. Data Acquisition Protocols:

- Current-Clamp:

- Hold the neuron at its resting membrane potential.
- Inject a series of hyperpolarizing and depolarizing current steps (e.g., -100 pA to +500 pA in 20 pA increments, 500 ms duration) to elicit action potentials.
- Record baseline firing patterns.
- Apply **Hm1a** and repeat the current injection protocol to assess changes in firing frequency, action potential threshold, and shape.

- Voltage-Clamp (for Nav1.1 currents):

- Use a cesium-based internal solution to block potassium channels. Include blockers for other channels (e.g., CdCl<sub>2</sub> for calcium channels) in the aCSF if necessary.
- Hold the cell at a hyperpolarized potential (e.g., -100 mV) to ensure Nav channels are in a resting state.
- Apply depolarizing voltage steps (e.g., from -80 mV to +40 mV in 10 mV increments, 50 ms duration) to elicit sodium currents.

- Record baseline currents.
- Apply **Hm1a** and repeat the voltage-step protocol to measure changes in current amplitude, activation, and inactivation kinetics.

## Protocol 2: Two-Electrode Voltage-Clamp (TEVC) Recording in *Xenopus* Oocytes

This protocol is suitable for characterizing the effects of **Hm1a** on specific, heterologously expressed ion channels.

1. Oocyte Preparation: a. Harvest and defolliculate *Xenopus laevis* oocytes. b. Inject oocytes with cRNA encoding the desired ion channel subunits (e.g., human Nav1.1 and  $\beta$ 1 subunits). c. Incubate injected oocytes for 2-7 days at 16-18°C.

2. Solutions:

- ND96 Recording Solution:

- In mM: 96 NaCl, 2 KCl, 1.8 CaCl<sub>2</sub>, 1 MgCl<sub>2</sub>, 5 HEPES. pH adjusted to 7.4 with NaOH.

- Electrode Filling Solution:

- 3 M KCl.

3. Electrophysiological Recording: a. Place an oocyte in the recording chamber and perfuse with ND96 solution. b. Impale the oocyte with two microelectrodes (voltage-sensing and current-injecting, 0.5-2 M $\Omega$  resistance). c. Clamp the oocyte at a holding potential of -100 mV. d. Apply voltage steps to elicit ionic currents as described in the voltage-clamp protocol for neurons. e. After recording baseline currents, perfuse with ND96 solution containing the desired concentration of **Hm1a** and repeat the voltage-step protocol.

## Data Analysis

- Current-Clamp Data: Analyze changes in resting membrane potential, input resistance, action potential threshold, amplitude, duration, and firing frequency in response to current injections.

- Voltage-Clamp Data: Measure peak current amplitude, generate current-voltage (I-V) relationships, and fit activation and inactivation curves with Boltzmann functions to determine changes in the voltage of half-maximal activation ( $V_{1/2}$ ) and inactivation. Analyze the time course of current decay to quantify changes in inactivation kinetics.

By following these detailed protocols, researchers can effectively utilize **Hm1a** as a pharmacological tool to investigate the role of Nav1.1 channels in neuronal function and explore its potential as a therapeutic agent.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [pnas.org](https://www.pnas.org) [pnas.org]
- 2. [pnas.org](https://www.pnas.org) [pnas.org]
- 3. [researchgate.net](https://www.researchgate.net) [researchgate.net]
- 4. [axolbio.com](https://www.axolbio.com) [axolbio.com]
- 5. Single-channel Properties of Human NaV1.1 and Mechanism of Channel Dysfunction in SCN1A-associated Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for Electrophysiological Recording with Hm1a]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1573952#electrophysiological-recording-with-hm1a-application\]](https://www.benchchem.com/product/b1573952#electrophysiological-recording-with-hm1a-application)

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)